molecular formula C21H19NO6S B3563522 4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid

4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid

Cat. No.: B3563522
M. Wt: 413.4 g/mol
InChI Key: HPISDCRKAZJMAF-UHFFFAOYSA-N
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Description

4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid is a synthetically derived small molecule of significant interest in medicinal chemistry and oncology research. This compound is designed with a multi-ring heterocyclic core, a structural motif frequently investigated for its potential to interact with key biological targets . The 3,4,5-trimethoxybenzoyl group is a prominent pharmacophore known to enhance binding affinity in various biologically active molecules, suggesting this compound may function as a potential enzyme inhibitor. Researchers are exploring its utility as a core scaffold for developing novel therapeutic agents, particularly in the inhibition of cancer cell proliferation and metastasis. The compound's structure is analogous to other advanced intermediates that target specific pathways, such as the RhoA/ROCK signaling cascade, which is a crucial driver of tumour growth and metastasis . Investigations into its mechanism of action may involve the suppression of critical phosphorylation events, such as myosin light chain phosphorylation, and the disruption of stress fibre formation in aggressive cell lines . This makes it a valuable probe for studying cellular processes like motility, invasion, and the actin-myosin contractile machinery. For research purposes only, this compound enables the study of structure-activity relationships and the development of new anticancer agents.

Properties

IUPAC Name

4-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6S/c1-26-15-9-13(10-16(27-2)18(15)28-3)19(23)22-20-17(21(24)25)14(11-29-20)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPISDCRKAZJMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

    Attachment of the Trimethoxy-benzoylamino Moiety: This step involves the reaction of 3,4,5-trimethoxybenzoic acid with an amine to form the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Notes References
2-(4-Methoxy-benzoylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid C₁₇H₁₇NO₄S 331.39 4-Methoxybenzoyl amino, tetrahydro-benzo ring, carboxylic acid Saturated benzo ring increases conformational flexibility but reduces aromatic interactions. Lower lipophilicity due to single methoxy group.
4,5-Dimethyl-2-(3,4,5-triethoxy-benzoylamino)-thiophene-3-carboxylic acid amide C₂₀H₂₆N₂O₅S 406.50 3,4,5-Triethoxybenzoyl amino, dimethyl thiophene, carboxylic acid amide Bulkier ethoxy groups enhance lipophilicity; amide group improves metabolic stability but reduces solubility.
7-Chloro-2-(3,4,5-trimethoxybenzoylamino)-6-hydroxy-benzo[b]thiophene-3-carboxylic acid amide (A97) C₂₁H₂₀ClN₂O₇S ~488.91* 3,4,5-Trimethoxybenzoyl amino, chloro, hydroxy, benzo[b]thiophene, carboxylic acid amide Chloro and hydroxy groups introduce electron-withdrawing effects; amide group may limit ionization. Potential cytotoxicity due to halogenation.
Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate C₂₃H₂₅NO₆S 431.47 3,4,5-Trimethoxyphenyl, benzoyl amino, ethyl ester Ethyl ester acts as a prodrug, improving cell permeability. Hydrolysis in vivo releases active carboxylic acid. Higher molecular weight than target.

*Calculated based on molecular formula.

Key Structural and Functional Differences:

Substituent Effects: The trimethoxy group in the target compound and Compound A97 enhances binding to hydrophobic pockets in enzymes, whereas mono-methoxy () or triethoxy () groups alter steric and electronic properties .

Functional Groups: Carboxylic acid (target compound) vs. amide (, A97) vs.

Phenyl vs. benzo[b]thiophene: The phenyl group in the target compound may favor simpler synthesis, while benzo[b]thiophene () introduces fused-ring complexity for targeted binding .

Q & A

Basic Question: What are the common synthetic routes for preparing thiophene-3-carboxylic acid derivatives with aryl/benzoylamino substituents?

Methodological Answer:
Thiophene-3-carboxylic acid derivatives are typically synthesized via:

  • Cyclization reactions : For example, cyclocondensation of substituted acrylamides with thiophene precursors under reflux conditions (e.g., using ethanol as a solvent and catalytic triethylamine) .
  • Esterification : Carboxylic acid groups are esterified using methanol or ethanol in the presence of acid catalysts (e.g., methanesulfonic acid), with yields influenced by substituent electron-donating effects (e.g., 3,4,5-trimethoxy groups enhance carbocation stabilization, achieving ~89% yields) .
  • Condensation : Aryl/benzoylamino groups are introduced via coupling reactions, such as reacting 3,4,5-trimethoxybenzoic acid derivatives with thiophene amines using carbodiimide-based coupling agents .

Basic Question: Which analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

  • HPLC : Used to confirm purity (>98%) by comparing retention times with standards .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., phenyl, trimethoxybenzoyl groups) and confirm ester/carboxylic acid functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and dihedral angles between thiophene and aryl groups in analogs .

Advanced Question: How do substituents (e.g., 3,4,5-trimethoxybenzoyl) influence the compound’s bioactivity and solubility?

Methodological Answer:

  • Bioactivity : The 3,4,5-trimethoxybenzoyl group enhances anti-inflammatory activity by modulating COX-2 inhibition, as shown in analogs with IC50_{50} values <10 µM in RAW264.7 macrophage assays . This group also improves antioxidant capacity (e.g., DPPH radical scavenging with EC50_{50} ~25 µM) due to electron-rich methoxy groups .
  • Solubility : Trimethoxy groups increase hydrophobicity, reducing aqueous solubility. Strategies to mitigate this include synthesizing sodium salts of the carboxylic acid or PEGylated derivatives .

Table 1 : Substituent Effects on Bioactivity

SubstituentAntioxidant EC50_{50} (µM)Anti-inflammatory IC50_{50} (µM)
3,4,5-Trimethoxybenzoyl25.38.7
4-Methylphenyl48.932.1
Unsubstituted benzoyl>100>50
Data derived from in vitro assays in and .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

  • Reaction Optimization : If lactonization fails with H2_2SO4_4 (as in ), switch to methanesulfonic acid, which stabilizes intermediates via weaker conjugate bases .
  • Bioactivity Variability : Use standardized assays (e.g., MTT for cytotoxicity, LPS-induced TNF-α for inflammation) and control cell lines (e.g., HeLa, MCF-7) to ensure reproducibility .
  • Statistical Analysis : Apply ANOVA to compare bioactivity across substituents and identify outliers due to solvent polarity or cell line sensitivity .

Advanced Question: What strategies optimize reaction conditions for introducing 3,4,5-trimethoxybenzoyl groups?

Methodological Answer:

  • Catalyst Selection : Use DCC/DMAP for carbodiimide-mediated coupling to minimize side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of trimethoxybenzoyl chloride, achieving >85% coupling efficiency .
  • Temperature Control : Maintain 0–5°C during acyl chloride formation to prevent methoxy group cleavage .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

Methodological Answer:

  • Core Modifications : Replace the thiophene ring with benzothiophene to enhance metabolic stability (t1/2_{1/2} increased from 2.1 to 4.8 hours in rat models) .
  • Substituent Tuning :
    • Electron-Withdrawing Groups (e.g., -CF3_3 at phenyl): Improve membrane permeability (logP increased from 2.3 to 3.1) .
    • PEG Linkers : Attach polyethylene glycol to the carboxylic acid to reduce plasma protein binding .
  • Prodrug Strategies : Synthesize ethyl esters to enhance oral bioavailability, with enzymatic hydrolysis regenerating the active carboxylic acid .

Table 2 : Pharmacokinetic Parameters of Select Analogs

Analog StructurelogPt1/2_{1/2} (h)Oral Bioavailability (%)
Parent Compound2.32.118
Benzothiophene Analog2.84.834
PEGylated Derivative1.95.252
Data from and .

Advanced Question: What computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). The trimethoxybenzoyl group forms hydrogen bonds with Arg120 and Tyr355 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in the catalytic pocket. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
  • QSAR Models : Develop 2D descriptors (e.g., molar refractivity, topological surface area) to correlate substituent electronegativity with IC50_{50} values .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid
Reactant of Route 2
4-Phenyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid

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